Product packaging for L-GLUTAMINE (AMIDE-15N+)(Cat. No.:)

L-GLUTAMINE (AMIDE-15N+)

Cat. No.: B1580137
M. Wt: 147.14
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Tracing in Elucidating Metabolic Pathways

Stable isotope tracing is a powerful technique that allows researchers to follow the journey of specific atoms through metabolic pathways. biorxiv.org By replacing a common atom in a molecule (like 12C or 14N) with a heavier, non-radioactive counterpart (such as 13C or 15N), scientists can track the labeled molecule and its metabolic products. biorxiv.org This methodology provides unparalleled insights into the wiring of cellular metabolism, helping to understand the origins of metabolites and their relative rates of production. embopress.org Techniques like mass spectrometry and nuclear magnetic resonance (NMR) are used to detect and quantify the incorporation of these stable isotopes into various downstream compounds, offering a dynamic view of metabolic fluxes. nih.govcabidigitallibrary.org This approach is fundamental to understanding how genetic alterations, diseases, or therapeutic interventions impact cellular biochemistry. embopress.orgnih.gov

Overview of L-Glutamine's Fundamental Roles in Cellular and Organismal Biochemistry

L-Glutamine is the most abundant free amino acid in the human body and plays a central role in a multitude of physiological processes. nih.govnih.gov It is a critical substrate for the synthesis of proteins and nucleotides, which are essential for cell growth and division. nih.gov Beyond its role as a building block, glutamine is a primary energy source for rapidly dividing cells, including those of the immune system and the intestinal lining. nih.govbiorxiv.org It also functions as a key nitrogen donor for the biosynthesis of other amino acids, amino sugars, and the antioxidant glutathione (B108866). nih.govnih.gov Furthermore, glutamine is involved in maintaining the body's acid-base balance and serves as a nontoxic transporter of ammonia (B1221849) in the blood. nih.govbiorxiv.org

Rationale for Site-Specific Amide-15N Labeling in Metabolic Flux Analysis

L-Glutamine possesses two nitrogen atoms: the alpha-amino nitrogen and the amide nitrogen in its side chain. These two nitrogen atoms have distinct metabolic fates. The development of L-Glutamine (Amide-15N+) allows researchers to specifically trace the path of the amide nitrogen. This is particularly crucial for studying a class of enzymes known as amidotransferases, which transfer the amide group of glutamine to other molecules. biorxiv.org These reactions are fundamental for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA, as well as for the synthesis of other amino acids like asparagine. biorxiv.orgnih.gov By using L-Glutamine (Amide-15N+), scientists can precisely quantify the contribution of glutamine's amide nitrogen to these vital biosynthetic pathways, distinguishing it from the contribution of its alpha-amino nitrogen. fda.gov This level of detail is essential for metabolic flux analysis, a methodology used to determine the rates of metabolic reactions within a biological system. biorxiv.org

Detailed Research Findings

Recent studies have utilized L-Glutamine (Amide-15N+) to uncover critical aspects of nitrogen metabolism, particularly in the context of cancer. In a study on clear cell renal cell carcinoma, researchers infused [amide-15N]glutamine into tumorgraft-bearing mice to trace the fate of the amide nitrogen. The results demonstrated that even when the primary glutamine-catabolizing enzyme, glutaminase (B10826351), was inhibited, the tumor cells continued to utilize glutamine's amide nitrogen for nucleotide and asparagine synthesis through amidotransferase reactions. biorxiv.orgpnas.org This highlights the metabolic flexibility of cancer cells and identifies potential therapeutic targets. biorxiv.org

The following table presents data on the isotopic enrichment of key metabolites following the infusion of [amide-15N]glutamine in a preclinical model of clear cell renal cell carcinoma, both with and without treatment with a glutaminase inhibitor (CB-839).

MetaboliteBiological Role15N Enrichment (Vehicle)15N Enrichment (CB-839)
OrotatePyrimidine nucleotide precursor~15%~15%
AsparagineAmino acid synthesis~20%~20%
Guanosine Monophosphate (GMP)Purine nucleotide~10%~10%

This table is representative of findings where the amide nitrogen transfer is independent of glutaminase activity. The data indicates persistent amidotransferase activity despite glutaminase inhibition, as shown by the stable 15N enrichment in key downstream metabolites. biorxiv.orgnih.gov

Another study developed a method to quantify the nitrogen flux from glutamine into nucleosides and nucleobases in bladder cancer cells using [15N] glutamine. This research underscores the importance of glutamine as a nitrogen donor for nucleotide biosynthesis in proliferating cancer cells. nih.gov

The table below outlines the differential fates of glutamine's two nitrogen atoms in various metabolic pathways, illustrating the importance of site-specific labeling.

Metabolic PathwayPrimary Nitrogen DonorKey Enzymes
Purine SynthesisAmide-NAmidophosphoribosyltransferase
Pyrimidine SynthesisAmide-NCarbamoyl (B1232498) phosphate (B84403) synthetase II
Asparagine SynthesisAmide-NAsparagine synthetase
Glutamate (B1630785) Synthesis (via transamination)Amino-NTransaminases
Urea (B33335) SynthesisBoth Amide-N and Amino-NGlutaminase, Carbamoyl phosphate synthetase I

This table summarizes the primary metabolic routes for the amide and alpha-amino nitrogens of glutamine, highlighting the specific pathways elucidated by using tracers like L-Glutamine (Amide-15N+). nih.govsemanticscholar.org

Properties

Molecular Weight

147.14

Purity

98%

Origin of Product

United States

Metabolic Fates and Biochemical Contributions of L Glutamine Amide 15n+

L-Glutamine (Amide-15N+) as a Central Nitrogen Donor in Biosynthesis

The amide group of glutamine is a primary source of nitrogen for the synthesis of numerous essential biomolecules. drugbank.comnih.gov The use of L-Glutamine (Amide-15N+) allows researchers to track the transfer of this specific nitrogen atom into various metabolic products.

Amide Nitrogen Transfer to Amino Acids and Other Nitrogenous Compounds

L-Glutamine (Amide-15N+) serves as a key nitrogen donor in the biosynthesis of several other amino acids and nitrogen-containing compounds. nih.govnih.gov This process is catalyzed by a class of enzymes known as amidotransferases, which facilitate the transfer of the amide nitrogen from glutamine to an acceptor molecule. nih.govnih.gov For instance, the synthesis of asparagine from aspartate utilizes the amide nitrogen of glutamine.

Studies using L-Glutamine (Amide-15N+) have demonstrated the incorporation of the ¹⁵N label into various amino acids. In synaptosomes, the metabolism of [¹⁵N]glutamine leads to the formation of ¹⁵N-labeled glutamate (B1630785), aspartate, and gamma-aminobutyric acid (GABA). nih.gov Furthermore, the amide nitrogen of glutamine can be transferred to support the biosynthesis of branched-chain amino acids such as leucine, isoleucine, and valine. nih.govresearchgate.net

Enzyme FamilyFunction
AmidotransferasesCatalyze the transfer of the amide nitrogen from glutamine to various acceptor molecules. nih.govnih.gov
Asparagine SynthetaseUtilizes glutamine's amide nitrogen to synthesize asparagine from aspartate. anu.edu.au
Glutamate Synthase (GOGAT)In conjunction with glutamine synthetase, transfers the amide group of glutamine to α-ketoglutarate to form two molecules of glutamate. researchgate.netmicrobiologyresearch.org

Purine (B94841) and Pyrimidine (B1678525) Nucleotide Biosynthesis Pathways

The de novo synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA, is heavily reliant on glutamine as a nitrogen donor. nih.govnih.govportlandpress.comsigmaaldrich.com L-Glutamine (Amide-15N+) has been instrumental in elucidating the specific contributions of glutamine's amide nitrogen to the nucleotide rings.

In purine biosynthesis, the amide nitrogen of glutamine is incorporated at two key steps. nih.govportlandpress.com Similarly, in pyrimidine biosynthesis, the amide nitrogen is essential for the formation of the pyrimidine ring. nih.govnih.gov Research using L-Glutamine (Amide-15N+) has shown the transfer of the ¹⁵N label into purine and pyrimidine bases, confirming the direct role of the amide group in their synthesis. nih.govnih.gov

Key Enzymes in Nucleotide Biosynthesis Utilizing Glutamine's Amide Nitrogen:

PathwayEnzymeRole of Glutamine's Amide Nitrogen
Purine SynthesisAmidophosphoribosyltransferaseDonates nitrogen for the formation of 5-phosphoribosylamine. nih.govportlandpress.com
Purine SynthesisFGAM synthetaseProvides nitrogen for the conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM). nih.gov
Purine SynthesisGMP synthetaseSupplies the amide nitrogen for the conversion of XMP to GMP. nih.govportlandpress.com
Pyrimidine SynthesisCarbamoyl (B1232498) phosphate (B84403) synthetase IIDonates the amide nitrogen for the synthesis of carbamoyl phosphate. nih.govamericanchemicalsuppliers.com
Pyrimidine SynthesisCTP synthetaseProvides the amide nitrogen for the conversion of UTP to CTP. nih.gov

Hexosamine Biosynthetic Pathway and Glycan Precursor Synthesis

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that produces precursors for protein and lipid glycosylation. springermedizin.denih.gov The initial and rate-limiting step of this pathway involves the transfer of the amide nitrogen from glutamine to fructose-6-phosphate, a reaction catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govnih.gov

The use of L-Glutamine (Amide-15N+) has enabled the direct tracing of the amide nitrogen into key metabolites of the HBP, such as glucosamine-6-phosphate and UDP-N-acetylglucosamine (UDP-GlcNAc). springermedizin.denih.goveurisotop.com This demonstrates the essential role of glutamine's amide group in the synthesis of glycan precursors, which are vital for a wide range of cellular processes, including cell signaling and protein function. springermedizin.denih.gov

Ammonia (B1221849) Transport and Detoxification Mechanisms

L-Glutamine plays a central role in the transport and detoxification of ammonia, a toxic byproduct of metabolism. drugbank.comnih.gov The enzyme glutamine synthetase (GS) catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. researchgate.netnih.gov This reaction is a primary mechanism for ammonia detoxification, particularly in the brain and liver. nih.govresearchgate.net

Studies utilizing L-Glutamine (Amide-15N+) have helped to delineate the pathways of ammonia metabolism. The synthesis of glutamine from ammonia and glutamate effectively sequesters toxic ammonia into a non-toxic carrier molecule. nih.govresearchgate.net This newly synthesized glutamine can then be transported to other organs, such as the liver, where the amide nitrogen can be released by glutaminase (B10826351) and subsequently incorporated into urea (B33335) for excretion. nih.gov In the brain, the synthesis of glutamine in astrocytes is the primary pathway for ammonia removal. researchgate.netnih.gov

L-Glutamine (Amide-15N+) Contributions to Carbon Metabolism

While the primary focus is often on its role as a nitrogen donor, the carbon skeleton of glutamine also makes significant contributions to cellular metabolism.

Anaplerotic Flux into the Tricarboxylic Acid (TCA) Cycle

Glutamine is a major anaplerotic substrate, meaning it can replenish the intermediates of the tricarboxylic acid (TCA) cycle. evitachem.comnih.gov The process of glutaminolysis involves the conversion of glutamine to glutamate by glutaminase, followed by the conversion of glutamate to the TCA cycle intermediate α-ketoglutarate. nih.govnih.gov

Isotope tracing studies with L-Glutamine (Amide-15N+) and carbon-labeled glutamine have shown that the carbon backbone of glutamine is a significant source of carbon for the TCA cycle, particularly in rapidly proliferating cells. nih.govnih.gov This anaplerotic flux is crucial for maintaining the integrity of the TCA cycle, which is essential for energy production and the synthesis of biosynthetic precursors. nih.gov

Interconnections with Glucose and Other Carbon Substrates

The metabolism of L-Glutamine is intricately linked with that of glucose and other carbon sources, playing a central role in cellular bioenergetics and biosynthesis. nih.gov L-Glutamine (Amide-15N+) provides a unique tracer to investigate these interconnections.

Upon entering the cell, glutamine is a significant source of carbon for the tricarboxylic acid (TCA) cycle, a key energy-producing pathway. nih.gov This process, known as glutaminolysis, involves the conversion of glutamine to glutamate and subsequently to α-ketoglutarate, which then enters the TCA cycle. nih.gov This anaplerotic role of glutamine is crucial for replenishing TCA cycle intermediates, especially in rapidly proliferating cells. nih.gov

Research utilizing L-Glutamine (Amide-15N+) has demonstrated that the amide nitrogen can be transferred to other molecules, contributing to the synthesis of nonessential amino acids and nucleotides. nih.govnih.gov This highlights the role of glutamine as a primary nitrogen donor in various biosynthetic pathways. nih.gov The carbon skeleton of glutamine, after the removal of its nitrogen atoms, can be used for energy production or as a precursor for the synthesis of other molecules. nih.gov

The interplay between glutamine and glucose metabolism is particularly noteworthy. In many cell types, glutamine and glucose are co-utilized to support cellular functions. While glucose is a primary source of carbon for glycolysis and the pentose (B10789219) phosphate pathway, glutamine provides carbon and nitrogen for the TCA cycle and biosynthesis. nih.gov Studies have shown that the availability of one substrate can influence the metabolism of the other, underscoring a tightly regulated metabolic network.

Table 1: Key Metabolic Roles of L-Glutamine and its Interconnection with Carbon Substrates

Metabolic ProcessRole of L-GlutamineInterconnection with Other Substrates
TCA Cycle Anaplerosis Provides α-ketoglutarate to replenish cycle intermediates. nih.govComplements glucose-derived pyruvate (B1213749) for TCA cycle function.
Nitrogen Donation Serves as a primary nitrogen donor for the synthesis of amino acids and nucleotides. nih.govnih.govThe carbon skeletons for these molecules are often derived from glucose.
Energy Production The carbon skeleton can be oxidized in the TCA cycle to produce ATP.Works in concert with glucose as a major cellular fuel source.
Biosynthesis Provides building blocks for the synthesis of purines, pyrimidines, and other amino acids. nih.govnih.govUtilizes carbon backbones derived from glucose metabolism.

L-Glutamine (Amide-15N+) in Cellular Redox Homeostasis Research

L-Glutamine (Amide-15N+) is a valuable tool for investigating the role of glutamine in maintaining cellular redox balance, primarily through its function as a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). nih.govresearchgate.net

Precursor Role in Glutathione Synthesis

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a critical role in protecting cells from oxidative damage. nih.gov The availability of glutamate is often a rate-limiting factor for glutathione synthesis. nih.gov While glutamate can be taken up directly by cells, this process is often inefficient. nih.gov

L-Glutamine serves as a more readily available precursor for intracellular glutamate. nih.gov It is transported into the cell and then converted to glutamate by the enzyme glutaminase. mhmedical.com This intracellularly produced glutamate is then available for the synthesis of glutathione. nih.gov

Studies using L-Glutamine (Amide-15N+) can trace the incorporation of the glutamine-derived nitrogen into the glutamate moiety of glutathione, providing direct evidence of this precursor-product relationship. Research has shown that glutamine supplementation can increase intracellular glutathione levels, thereby enhancing the cell's antioxidant capacity and protecting against oxidative stress. nih.govnih.gov This is particularly important in conditions of high metabolic activity or exposure to toxins, where the demand for glutathione is increased. nih.govresearchgate.net The ability of glutamine to bolster glutathione synthesis underscores its importance in cellular defense and the maintenance of redox homeostasis. researchgate.netdrugbank.com

Table 2: Research Findings on L-Glutamine's Role in Glutathione Synthesis

Research FocusKey FindingSignificance
Glutamine as a Glutamate Source Glutamine is efficiently transported into cells and converted to glutamate, a key component of glutathione. nih.govOvercomes the often-inefficient cellular uptake of glutamate.
Enhancing Glutathione Levels Supplementation with glutamine can lead to increased intracellular concentrations of glutathione. nih.govnih.govBoosts the cell's antioxidant defense system.
Protection Against Oxidative Stress Increased glutathione levels from glutamine metabolism help protect cells from damage caused by reactive oxygen species. researchgate.netnih.govHighlights glutamine's role in maintaining cellular health under stress conditions.
Tracing Metabolic Pathways L-Glutamine (Amide-15N+) allows for the direct tracking of the amide nitrogen into the glutathione molecule.Provides definitive evidence of the precursor role of glutamine in glutathione synthesis.

Enzymology and Regulatory Mechanisms of L Glutamine Amide 15n+ Metabolism

Glutamine Synthetase (GS) Activity and Regulation of L-Glutamine (Amide-15N+) Synthesis

Glutamine synthetase (GS) is the central enzyme responsible for the synthesis of L-glutamine. acs.org It catalyzes the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine, a reaction crucial for ammonia detoxification and the production of a primary nitrogen donor for various biosynthetic pathways. acs.organnualreviews.orgbiologists.com The reaction proceeds in two steps: first, ATP phosphorylates glutamate to create a γ-glutamyl phosphate (B84403) intermediate; this activated intermediate then reacts with ammonia to form glutamine and release inorganic phosphate. wikipedia.org The synthesis of glutamine represents a key route for assimilating ammonia into organic compounds. drugbank.com

Glutamine synthetase exists in different isoforms with distinct subcellular localizations and functions, reflecting the diverse metabolic needs of various tissues and organisms. nih.gov In plants, GS is broadly classified into cytosolic (GS1) and plastidic/chloroplastic (GS2) isoforms. nih.govnih.govmdpi.com In vertebrates, GS is typically found in the cytoplasm, but mitochondrial localization also occurs, particularly in the liver of uricotelic species like chickens. biologists.com

Cytosolic GS (GS1): In plants, multiple genes encode GS1 isoforms. nih.govnih.gov These isoforms are involved in the primary assimilation of nitrogen taken up by the roots and in the remobilization of nitrogen from senescing leaves to developing seeds. nih.govmdpi.com In the brain, GS is found primarily in the cytoplasm of astrocytes, where it plays a critical role in recycling the neurotransmitter glutamate and detoxifying ammonia. biologists.comwikipedia.org

Plastidic/Chloroplastic GS (GS2): Typically encoded by a single gene in plants, GS2 is located in the chloroplasts of photosynthetic tissues. nih.govnih.gov Its primary function is to re-assimilate ammonia released during photorespiration. nih.govmdpi.com

Mitochondrial GS: In some vertebrates, such as chickens, GS is localized to the mitochondria of liver cells, which is linked to the uricotelic system of ammonia detoxification. biologists.com In human brain tissue, a GS-like protein (GSLP) has been identified that shows a tighter association with the crude mitochondrial fraction compared to the primary GS enzyme. nih.gov

Table 1: Subcellular Localization and Functions of GS Isoforms
IsoformSubcellular LocationPrimary FunctionsOrganism/Tissue Examples
GS1CytosolPrimary nitrogen assimilation; Nitrogen remobilization during senescence. nih.govPlant roots and vascular tissues. nih.govmdpi.com
GS2Plastids / ChloroplastsAmmonia assimilation from photorespiration and nitrate (B79036) reduction. nih.govpnas.orgPlant leaves (mesophyll cells). nih.govmdpi.com
GS (Vertebrate)CytoplasmAmmonia detoxification; Neurotransmitter recycling. biologists.comwikipedia.orgVertebrate brain (astrocytes). biologists.com
GS (Vertebrate)MitochondriaAmmonia detoxification (uricotelic system). biologists.comChicken liver. biologists.com

The activity of glutamine synthetase is subject to complex and stringent regulation to match the rate of glutamine synthesis with cellular metabolic demands. In bacteria like Escherichia coli, at least five distinct mechanisms have been identified. nih.govresearchgate.netasm.org

Covalent Modification (Adenylylation/Deadenylylation): A primary short-term regulatory mechanism is the reversible adenylylation (attachment of AMP) and deadenylylation of a specific tyrosine residue on each GS subunit. wikipedia.orgresearchgate.net Adenylylation, which requires ATP, inactivates the enzyme. wikipedia.org This process is controlled by a bifunctional enzyme called adenylyl transferase (AT), whose activity is modulated by the regulatory protein PII. wikipedia.org

Gene Expression: The synthesis of the GS enzyme is regulated at the transcriptional level. wikipedia.org In E. coli, transcription of the glnA gene, which encodes GS, is controlled by the transcriptional enhancer NRI. The phosphorylation state of NRI, which determines its activity, is in turn regulated by a protein kinase, NRII, providing another layer of control linked to the cell's nitrogen levels. wikipedia.org

Divalent Cation Concentration: The binding and dissociation of divalent cations, such as Mn2+ or Mg2+, can induce conformational changes in the enzyme, shifting it between taut (less active) and relaxed (more active) states. nih.govresearchgate.net

Protein Turnover: The degradation of glutamine synthetase can be regulated through site-specific metal ion-catalyzed oxidation followed by proteolysis, providing a long-term control mechanism. nih.govresearchgate.net

Table 2: Key Regulatory Mechanisms of Glutamine Synthetase (GS)
Regulatory MechanismDescriptionEffect on GS ActivityKey Molecules Involved
Cumulative Feedback InhibitionAllosteric binding of multiple end products of glutamine metabolism. nih.govasm.orgInhibitionTryptophan, Histidine, AMP, CTP, Carbamoyl-phosphate, Glycine, Alanine (B10760859). asm.org
Covalent ModificationReversible adenylylation of a tyrosine residue on each subunit. wikipedia.orgInhibition (Adenylylation) / Activation (Deadenylylation)Adenylyl Transferase (AT), PII protein, ATP. wikipedia.org
Gene ExpressionTranscriptional control of the gene encoding GS (glnA in E. coli). wikipedia.orgRepression/Derepression of SynthesisNRI, NRII. wikipedia.org
Divalent CationsBinding of cations like Mn2+ and Mg2+ induces conformational changes. nih.govModulationMn2+, Mg2+. nih.gov

Glutaminase (B10826351) (GLS) and L-Glutamine (Amide-15N+) Hydrolysis Pathways

Glutaminase (GLS) catalyzes the hydrolysis of L-glutamine to produce L-glutamate and an ammonium (B1175870) ion, a process known as glutaminolysis. bosterbio.comreactome.org This reaction is the first and often rate-limiting step in the utilization of glutamine as a fuel and as a source of nitrogen and carbon for the cell. bosterbio.comatlasgeneticsoncology.org In many rapidly proliferating cells, such as cancer cells, glutamine is consumed at high rates, making GLS a critical enzyme for supporting their metabolic demands. atlasgeneticsoncology.orgnih.gov The glutamate produced can be further converted to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle. bosterbio.comnih.gov

In mammals, there are two primary genes that encode for glutaminase, GLS and GLS2, which give rise to several isoforms through alternative splicing. atlasgeneticsoncology.orgmdpi.commdpi.com

GLS Gene Products (Kidney-type): The GLS gene produces two main splice variants:

KGA (Kidney-type Glutaminase): The longer isoform, first identified in the kidney and brain. atlasgeneticsoncology.org

GAC (Glutaminase C): A shorter, truncated isoform that often shows higher enzymatic activity and is the predominant variant in many cancer types. nih.govmdpi.com

GLS2 Gene Products (Liver-type): The GLS2 gene also produces two splice variants:

GAB (Glutaminase B): The longer isoform. mdpi.com

LGA (Liver-type Glutaminase): A shorter isoform. mdpi.com

While GLS1 isoforms are often considered oncoproteins due to their role in fueling cancer cell proliferation, GLS2 isoforms have a more complex, context-dependent role, sometimes acting as tumor suppressors. mdpi.commdpi.com The catalytic sites of GLS and GLS2 are highly similar. mdpi.com Structural studies reveal that the active site is controlled by a "lid" and an "activation loop," which are crucial for substrate binding and allosteric regulation. nih.govmdpi.com

Table 3: Major Isoforms of Mammalian Glutaminase (GLS)
GeneIsoform NameCommon NameKey Characteristics
GLSKGAKidney-type glutaminaseLonger splice variant, found in kidney and brain. atlasgeneticsoncology.org
GACGlutaminase CShorter variant with high activity; predominant in many cancers. atlasgeneticsoncology.orgnih.gov
GLS2GABGlutaminase BLonger splice variant of liver-type glutaminase. mdpi.com
LGALiver-type glutaminaseShorter variant of liver-type glutaminase. mdpi.com

The rate of glutamine hydrolysis is tightly controlled to meet cellular needs and is influenced by allosteric effectors, product inhibition, and changes in pH.

Allosteric Activation: Both GLS isoforms require a polyvalent anion, such as inorganic phosphate (Pi), for activity. atlasgeneticsoncology.org The binding of activators like phosphate is thought to induce conformational changes in the "activation loop," which communicates with the active site to promote catalysis and product release. nih.gov

Product Inhibition: The primary GLS isoform is strongly inhibited by its product, glutamate. atlasgeneticsoncology.orgnih.gov This feedback mechanism prevents the excessive breakdown of glutamine when glutamate levels are high. The delivery of extracellular glutamate into the cell can suppress intracellular glutamine hydrolysis. nih.govphysiology.org

pH and Bicarbonate: Changes in the cellular environment, specifically pH and bicarbonate concentration, can regulate glutamine metabolism. nih.gov In kidney mitochondria, a decrease in pH and bicarbonate concentration, conditions that mimic metabolic acidosis, stimulates the oxidation of glutamine. nih.gov

Oligomerization: It was previously thought that glutaminase needed to form large tetramers or higher-order oligomers to be active. nih.gov However, more recent studies have shown that a dimer can be constitutively active, indicating that the formation of large oligomers is not an absolute prerequisite for full enzymatic activity. nih.gov

Glutamine Amidotransferases (GATs) in Amide Nitrogen Transfer

Glutamine amidotransferases (GATs) are a large and diverse family of enzymes that utilize the amide nitrogen of glutamine for the synthesis of a wide range of important biological compounds, including amino acids, purines, pyrimidines, and glucosamine. nih.govscispace.com These enzymes catalyze the transfer of the amide group from L-glutamine (amide-15N+) to an acceptor substrate. pnas.orgnih.gov

The catalytic mechanism of GATs is a hallmark of metabolic integration, typically involving two distinct domains connected by a molecular channel. researchgate.netebi.ac.uk

Glutaminase Domain: This domain hydrolyzes glutamine, releasing the amide nitrogen in the form of ammonia. researchgate.netebi.ac.uk The ammonia is not released into the solvent but is sequestered within the enzyme. pnas.org

Synthase Domain: The generated ammonia is then channeled from the glutaminase site to a second active site, the synthase domain, which can be up to 40 Å away. researchgate.net Here, the ammonia is used as a nucleophile to aminate an acceptor substrate. nih.govresearchgate.net

This channeling mechanism is crucial as it protects the highly reactive ammonia intermediate and increases its effective concentration at the synthase active site. nih.gov GATs can be classified based on the catalytic residues in their glutaminase domain. Some utilize a catalytic Cys-His-Glu triad, similar to serine proteases, while others employ an N-terminal cysteine residue to cleave the glutamine amide bond. nih.govebi.ac.uk

An alternative pathway for glutamine metabolism, known as the glutaminase II or glutamine transaminase-ω-amidase (GTωA) pathway, also exists. In this pathway, glutamine is first transaminated to α-ketoglutaramate, which is then hydrolyzed by the enzyme ω-amidase to yield α-ketoglutarate and ammonia. researchgate.netnih.govpreprints.org

Involvement of Specific Amidotransferases (e.g., Carbamyl Phosphate Synthetase, Anthranilate Synthase)

The principles of GAT function are exemplified by several key enzymes in metabolic pathways.

Carbamoyl (B1232498) Phosphate Synthetase (CPS): This enzyme catalyzes the formation of carbamoyl phosphate, a crucial precursor for pyrimidine (B1678525) and arginine biosynthesis. ebi.ac.uk The E. coli enzyme is a heterodimer composed of a small (~40 kD) and a large (~118 kD) subunit. ebi.ac.uk It has three separate active sites linked by a molecular tunnel nearly 100 Å long. ebi.ac.uk The small subunit contains the Class I GATase domain and is responsible for hydrolyzing glutamine to produce ammonia. nih.govebi.ac.uk This ammonia travels through the tunnel to the N-terminal half of the large subunit, where it reacts with carboxy phosphate (formed from ATP and bicarbonate) to generate carbamate (B1207046). ebi.ac.uk This carbamate intermediate is then transported internally to a second site in the C-terminal half of the large subunit, where it is phosphorylated by a second ATP molecule to yield the final product, carbamoyl phosphate. ebi.ac.uk The hydrolysis of glutamine is tightly coupled with the synthesis reactions; the formation of carboxy phosphate in the large subunit induces a conformational change that stimulates glutaminase activity in the small subunit, ensuring ammonia is produced only when needed. researchgate.net

Anthranilate Synthase (AS): As the enzyme catalyzing the first step in tryptophan biosynthesis, AS converts chorismate and glutamine into anthranilate. ebi.ac.uknih.gov It is a heterotetramer, typically composed of two TrpE and two TrpG subunits (in Serratia marcescens). ebi.ac.uknih.gov The TrpG subunit is a Class I GATase that provides the ammonia by hydrolyzing glutamine. nih.govpnas.org The TrpE subunit binds chorismate and contains the synthase active site where anthranilate is formed. nih.gov Similar to CPS, a channel facilitates the transfer of nascent ammonia from the TrpG active site to the TrpE active site. pnas.org The binding of the acceptor substrate, chorismate, to the TrpE subunit is thought to trigger a conformational change that activates the glutaminase function of the TrpG subunit, ensuring the two catalytic events are synchronized. pnas.orgresearchgate.net

Interplay with Glutamate Dehydrogenase (GDH) and Aminotransferases

Reciprocal Regulation of Glutamate and Glutamine Pools

The intracellular concentrations of glutamate and glutamine are tightly controlled, often exhibiting a reciprocal relationship where a decrease in one leads to an increase in the other. pnas.organnualreviews.org This balance is crucial for cellular functions ranging from neurotransmission to maintaining osmotic pressure and nitrogen homeostasis. pnas.orgcibm.ch

The activities of glutamine synthetase (which synthesizes glutamine from glutamate and ammonia) and glutaminase (which hydrolyzes glutamine to glutamate and ammonia) are also key. A system of reciprocal control often exists between these enzymes to prevent a futile cycle of glutamine synthesis and degradation. annualreviews.org For instance, in enteric bacteria, a disruption in the primary glutamate synthesis pathway leads to an abnormal increase in the glutamine pool and a decrease in the glutamate pool, demonstrating their inverse relationship. pnas.org The cell employs compensatory mechanisms, such as upregulating GDH, to restore the preferred high glutamate to low glutamine ratio. pnas.org

Transamination Reactions and Nitrogen Redistribution

Transamination is a fundamental process for redistributing nitrogen among the amino acid pool. Aminotransferases (or transaminases) catalyze the transfer of an α-amino group from an amino acid to an α-keto acid, most commonly α-ketoglutarate. nih.govpressbooks.pubdacollege.org This reaction produces a new amino acid and glutamate.

Glutamate, formed either via GDH or the action of GATs, serves as the principal amino group donor in the synthesis of most nonessential amino acids through subsequent transamination reactions. dacollege.orguobaghdad.edu.iq For example, aspartate aminotransferase (AST) and alanine aminotransferase (ALT) transfer the amino group from glutamate to oxaloacetate and pyruvate (B1213749), respectively, to form aspartate and alanine. uobaghdad.edu.iqlibretexts.org These reactions are reversible, allowing them to respond to the supply and demand of the local amino acid pool. nih.gov

This network of aminotransferases funnels nitrogen from a wide variety of amino acids into the central glutamate/α-ketoglutarate pair, establishing glutamate as a gateway for nitrogen flow. dacollege.orguobaghdad.edu.iq This system allows for the efficient shuttling of nitrogen between different metabolic pathways and cellular compartments. For instance, branched-chain amino acids (BCAAs) can be transaminated in astrocytes to provide nitrogen for the synthesis of glutamate, which is a key component of the glutamate-glutamine cycle in the brain. frontiersin.org This highlights how aminotransferases are essential for redistributing the amide-derived nitrogen (from glutamine via glutamate) to fulfill the diverse biosynthetic needs of the cell. mdpi.comnih.gov

Advanced Methodologies and Applications of L Glutamine Amide 15n+ in Research

Stable Isotope Tracing for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. The use of stable isotope tracers like L-Glutamine (Amide-15N+) is central to this methodology. By introducing the labeled glutamine into a biological system, researchers can trace the path of the 15N atom as it is incorporated into various downstream metabolites. This provides a dynamic view of metabolic network activity, revealing the contributions of glutamine to different biosynthetic and bioenergetic pathways.

Quantification of L-Glutamine (Amide-15N+) Derived Metabolite Enrichment

A key aspect of MFA is the accurate measurement of isotopic enrichment in metabolites derived from the labeled substrate. Mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is the primary analytical technique for this purpose. nih.gov

To facilitate the analysis of L-Glutamine (Amide-15N+), a derivatization method has been developed to enable simultaneous quantification of glutamine labeled at both the amide and amino positions. This involves the synthesis of tetra-tertiarybutyldimethylsilyl (TBDMS) glutamine, which yields specific mass fragments upon analysis, allowing for the precise determination of isotopic enrichment. nih.gov For instance, the fragment at m/z 258 contains only the amino-N, while larger fragments like m/z 545 contain both nitrogen atoms, enabling a detailed analysis of nitrogen fate. nih.gov

Table 1: GC-MS Fragments for Quantification of 15N-Glutamine Enrichment

Derivative Mass Fragment (m/z) Nitrogen Atom(s) Included Application in L-Glutamine (Amide-15N+) Tracing
Tetra-TBDMS glutamine 258 Amino-N Distinguishes amino-N from amide-N

This methodology has been shown to have a strong correlation between theoretical and observed enrichment values, making it a reliable tool for investigating the specific roles of glutamine's amide and amino nitrogen in various metabolic processes, including ammonia (B1221849) clearance and urea (B33335) production. nih.gov

Dynamics of Metabolic Network Reconfiguration

L-Glutamine (Amide-15N+) tracing is particularly insightful for studying how metabolic networks adapt and reconfigure in response to physiological changes or therapeutic interventions. A notable example is in the study of therapy-resistant prostate cancer, where metabolic reprogramming is a key feature of advanced disease.

Research has shown that advanced prostate cancer cells exhibit an increased reliance on glutamine metabolism. nih.gov By using L-Glutamine (Amide-15N+) as a tracer, it was discovered that these cancer cells preferentially utilize the amide nitrogen of glutamine for the synthesis of pyrimidines, which are essential for nucleotide production and cell proliferation. nih.gov This is in contrast to the minimal assimilation of the amide nitrogen into the purine (B94841) synthesis pathway in these cells. nih.gov

This metabolic shift highlights a critical reconfiguration of the metabolic network in advanced prostate cancer. The increased flux of glutamine's amide nitrogen into pyrimidine (B1678525) biosynthesis supports the heightened proliferative state of these cancer cells.

Table 2: Isotopic Enrichment of Pyrimidine Pathway Intermediates from L-Glutamine (Amide-15N+) in Prostate Cancer Cells

Cell Line Disease State Labeled Dihydroorotate Fraction Labeled CTP Fraction
LNCaP Hormone-sensitive Low Low
C4-2 Hormone-sensitive Low Low
PC3 Advanced, therapy-resistant High High

These findings demonstrate that targeting the enzymes involved in this reconfigured pyrimidine synthesis pathway could be a promising therapeutic strategy for advanced prostate cancer.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique that can be used in conjunction with L-Glutamine (Amide-15N+) to study metabolic pathways and molecular interactions. The 15N nucleus is NMR-active, and its presence in specific molecules allows for their detection and characterization.

1H/15N Heteronuclear NMR for Elucidating Nitrogen Metabolism Pathways

Heteronuclear NMR techniques, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, can be used to detect the 15N label in metabolites via their proton resonances. nih.govnih.gov This approach has been successfully applied to study nitrogen metabolism in cultured mammalian cells using L-Glutamine (Amide-15N+) (also referred to as L-[5-15N]glutamine). nih.govnih.gov

In one study, researchers incubated different cell lines with L-[5-15N]glutamine and monitored the redistribution of the 15N label among extracellular metabolites. nih.govnih.gov A key finding was that the ammonia present in the cell cultures was predominantly derived from the amide group of glutamine. nih.govnih.gov This demonstrated the significant role of glutaminase (B10826351), the enzyme that cleaves the amide group of glutamine, in ammonia production in these cells.

Furthermore, by incubating cells with 15NH4Cl, the researchers could observe the formation of L-[5-15N]glutamine, allowing them to estimate the in vivo flux of the glutamine synthetase enzyme. nih.govnih.gov These studies showcase the utility of 1H/15N NMR with L-Glutamine (Amide-15N+) for dissecting the intricate pathways of nitrogen metabolism.

Biomolecular NMR for Characterizing Protein-L-Glutamine (Amide-15N+) Interactions

Biomolecular NMR is a powerful tool for studying the structure, dynamics, and interactions of proteins and other macromolecules at an atomic level. While direct studies characterizing the interaction specifically with L-Glutamine (Amide-15N+) are not extensively detailed in the provided search context, the principles of NMR spectroscopy allow for such investigations.

The 1H-15N HSQC experiment is a cornerstone of biomolecular NMR, providing a "fingerprint" of a protein where each peak corresponds to a specific amide group in the protein backbone or in the side chains of amino acids like asparagine and glutamine. protein-nmr.org.uk When a 15N-labeled ligand, such as L-Glutamine (Amide-15N+), binds to a protein, it can cause chemical shift perturbations (changes in the positions of peaks) in the protein's HSQC spectrum. These perturbations can be used to map the binding site of the ligand on the protein's surface.

In the context of a glutamine-binding protein, introducing L-Glutamine (Amide-15N+) would allow for the direct observation of the ligand's NMR signals, providing information about its bound state. Furthermore, by using a 15N-labeled protein and unlabeled glutamine, one can observe the effects of binding on the protein's structure and dynamics. Paramagnetic NMR strategies can also be employed to study large-scale conformational changes in proteins upon ligand binding. nih.gov

Hyperpolarized Magnetic Resonance Imaging (HP-MRI) for In Vivo Metabolic Flux

Hyperpolarized Magnetic Resonance Imaging (HP-MRI) is a cutting-edge imaging technique that can dramatically increase the sensitivity of MRI for detecting certain molecules, allowing for the real-time visualization of metabolic processes in vivo. pnas.orgpnas.orgnih.gov This is achieved by hyperpolarizing a substrate, which involves greatly increasing the nuclear spin polarization of its constituent atoms.

A multi-labeled version of glutamine, [5-13C,4,4-2H2,5-15N]-L-glutamine, has been shown to be an optimal probe for hyperpolarized MRI studies of glutamine metabolism. pnas.orgpnas.orgnih.gov The inclusion of 15N at the amide position, along with other isotopic labels, enhances the properties of the molecule for hyperpolarization and subsequent detection. pnas.orgpnas.orgnih.gov

Using this hyperpolarized probe, researchers have been able to non-invasively measure the conversion of glutamine to glutamate (B1630785) in real-time within living organisms, a key reaction in glutamine metabolism catalyzed by the enzyme glutaminase. pnas.orgpnas.orgnih.gov This has been particularly valuable in cancer research, where glutamine metabolism is often upregulated.

Table 3: Findings from Hyperpolarized MRI with [5-13C,4,4-2H2,5-15N]-L-Glutamine

Application Model System Key Finding Significance
Measuring Glutaminolysis Pancreatic cancer xenografts Spatially resolved measurement of glutamine conversion to glutamate in vivo. Provides a non-invasive biomarker for glutaminase activity.
Assessing Enzyme Inhibition Pancreatic cancer xenografts treated with a glutaminase inhibitor Demonstrated on-target effects of the inhibitor by showing reduced conversion of glutamine to glutamate. Connects enzyme inhibition to a reduction in glutamine's contribution to the tricarboxylic acid cycle.

These studies highlight the power of HP-MRI with 15N-labeled glutamine to provide a dynamic and spatially resolved view of metabolic fluxes in vivo, offering significant potential for clinical applications in cancer diagnosis and treatment monitoring. researchgate.net

Mass Spectrometry (MS)-Based Quantitative Metabolomics

The use of L-Glutamine (Amide-15N+) in mass spectrometry has significantly advanced the field of quantitative metabolomics. This stable isotope-labeled version of glutamine allows researchers to trace the metabolic fate of the amide nitrogen, providing detailed insights into cellular metabolism.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of L-Glutamine (Amide-15N+) enrichment. A notable method involves the derivatization of glutamine to its tetra-tertiarybutyldimethylsilyl (TBDMS) form. This approach allows for the simultaneous quantification of both amide-15N and amino-15N glutamine enrichment by selected ion monitoring. The fragmentation of the tetra-TBDMS glutamine derivative in the mass spectrometer produces specific ions that can be used to distinguish the positional isotopes. For instance, the mass fragment at m/z 258 contains only the amino nitrogen, while larger fragments, such as the one at m/z 545, contain both nitrogen atoms. This allows for precise calculation of isotopic enrichment at each position. nih.gov

Another established GC-MS method for determining the isotopic enrichment of [amide-15N]glutamine involves the enzymatic hydrolysis of glutamine using glutaminase. The ammonia released from the amide group is then enzymatically converted to glutamic acid. The isotopic enrichment is subsequently determined after the formation of the N-trifluoroacetyl (TFA)-glutamate derivative. This method has demonstrated linearity in the 0.5–21.5 atom % excess range with a mean coefficient of variance of 7.8%. iaea.org

GC-MS Derivatization Strategies for L-Glutamine (Amide-15N+) Analysis

Derivatization AgentKey Fragment Ions (m/z)Analytical Capability
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)258 (contains amino-N), 545 (contains both Ns)Differentiates and quantifies amide-15N and amino-15N enrichment. nih.gov
N-trifluoroacetyl (TFA)Not specifiedMeasures total amide-15N enrichment after enzymatic hydrolysis. iaea.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for targeted metabolite profiling of L-Glutamine (Amide-15N+). One application is the quantification of glutamine-derived 15N nitrogen flux into nucleosides and nucleobases. nih.gov This is achieved by culturing cells with 15N-labeled glutamine, followed by enzymatic hydrolysis of DNA and subsequent analysis of the DNA hydrolysates by LC-MS. Selected Reaction Monitoring (SRM) is then used to identify and quantify the 15N-labeled nucleobases and nucleosides. nih.gov

A significant challenge in the LC-MS analysis of glutamine is its in-source cyclization to pyroglutamic acid, which can lead to inaccurate quantification. nih.govacs.org This artifact occurs in the electrospray ionization source of the mass spectrometer. nih.gov To mitigate this, chromatographic separation of glutamine from pyroglutamic acid is essential. acs.org The use of isotopically labeled internal standards, such as 13C5,15N2-Gln, can also help to correct for in-source conversion. acs.org

LC-MS/MS Parameters for L-Glutamine (Amide-15N+) Metabolite Profiling

Analytical GoalMethodologyKey Considerations
Quantify 15N flux into nucleosides/nucleobasesLC-MS with Selected Reaction Monitoring (SRM). nih.govRequires enzymatic hydrolysis of DNA from cells cultured with 15N-glutamine. nih.gov
Accurate quantification of glutamineChromatographic separation of glutamine and pyroglutamic acid. nih.govacs.orgIn-source cyclization of glutamine to pyroglutamic acid is a known artifact. nih.gov

Method Development for Differential Positional 15N-Labeling Determination

The ability to distinguish between the amide-15N and amino-15N labels in glutamine is crucial for detailed metabolic studies. A novel method utilizing ion-pair chromatography coupled with mass spectrometry allows for the direct, on-line determination of the amount and position of 15N-labeling in underivatized amino acids. nih.gov The fragmentation pathways of the nitrogen moieties of glutamine produce distinct ion structures, enabling the differentiation between 15N-amide and 15N-amino labeling. nih.gov For glutamine, this method has a detection limit for the presence of a 15N label of 0.7% and an average relative standard deviation of 2.7% for determining positional labeling at 30% 15N enrichment. nih.gov

As previously mentioned, the GC-MS method using TBDMS derivatization also provides a robust means to determine differential positional 15N-labeling by analyzing specific fragment ions. nih.gov

Applications in Protein Isotopic Labeling for Structural and Dynamic Studies

L-Glutamine (Amide-15N+) is also a valuable tool for protein isotopic labeling, which is essential for investigating protein structure, dynamics, and turnover.

Selective Side-Chain Amide 15N-Labeling Strategies

Selective 15N-labeling of the side-chain amides of glutamine and asparagine residues is particularly useful for Nuclear Magnetic Resonance (NMR) spectroscopy studies of proteins. The side-chain amide groups are important for stabilizing protein structure and participating in interactions. nih.gov However, selective labeling can be challenging due to enzyme-catalyzed exchange of amide groups during protein synthesis. nih.gov Researchers have developed an efficient method for selectively labeling the side chains of asparagine and glutamine with 15NH2. nih.govresearchgate.net This strategy has been successfully applied in paramagnetic NMR spectroscopy to determine magnetic susceptibility anisotropy tensors based on the pseudocontact shifts of the amide side-chain protons. nih.gov Furthermore, conditions have been refined for the highly selective 15N labeling of glutamine side chains, which simplifies NMR spectra, even for large proteins, and allows for the direct observation of specific glutamine residues. nih.goviaea.org

Investigation of Protein Turnover and Synthesis Rates

Isotopically labeled amino acids, including L-Glutamine (Amide-15N+), are fundamental to the study of protein turnover and synthesis rates. By introducing a 15N-labeled amino acid into a cell culture or organism, the rate of incorporation of the label into newly synthesized proteins can be measured. One approach involves culturing cells in a medium containing a mixture of 15N-labeled amino acids. Proteins are then separated, often by 2-D gel electrophoresis, and specific protein spots are excised, digested, and analyzed by mass spectrometry, such as MALDI-TOF/TOF. nih.gov The ratio of the newly synthesized (15N-labeled) peptide fraction to the pre-existing (unlabeled) fraction is determined by analyzing the isotopic distribution of the peptides. nih.gov This ratio allows for the calculation of the fractional protein synthesis rate. nih.gov Studies have shown a direct relationship between muscle glutamine concentration and the rate of protein synthesis, highlighting the importance of glutamine in this process. nih.gov

Methodology for Measuring Protein Synthesis Rates with 15N-Labeled Amino Acids

StepDescriptionAnalytical Technique
1. LabelingCells are cultured in a medium containing 15N-labeled amino acids. nih.govCell culture
2. Protein SeparationProteins are extracted and separated. nih.gov2-D gel electrophoresis nih.gov
3. AnalysisSpecific protein spots are digested and analyzed to determine the ratio of labeled to unlabeled peptides. nih.govMALDI-TOF/TOF Mass Spectrometry nih.gov
4. CalculationThe fractional protein synthesis rate is calculated from the isotopic ratio. nih.govRegression analysis of mass spectra nih.gov

Cellular and Molecular Research Investigating L Glutamine Amide 15n+ Functions

Impact on Cellular Signaling Pathways

L-Glutamine is not only a crucial metabolite but also a significant signaling molecule that influences key cellular pathways governing cell growth, proliferation, and stress responses. The use of L-Glutamine (Amide-15N+) enables detailed investigation into how the nitrogen from glutamine's amide group is integrated into these signaling networks.

Glutamine metabolism is intricately linked with the mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. These pathways are central to the regulation of cellular processes such as proliferation, differentiation, and apoptosis.

Research has shown that glutamine can influence the activation of the ERK pathway. Studies in intestinal epithelial cells have demonstrated that glutamine supplementation leads to increased phosphorylation of ERK. nih.gov This activation of ERK by glutamine is a key factor in promoting intestinal cell survival and preventing apoptosis. nih.gov The induction of glutamine uptake and its subsequent metabolism in T lymphocytes has been found to be dependent on ERK function, establishing a direct link between T-cell receptor signaling and glutamine utilization. nih.govresearchgate.netpsu.edustemcell.com

Conversely, the deprivation of glutamine can act as a cellular stressor, leading to the activation of the JNK pathway. In certain cell types, short-term glutamine restriction triggers an endoplasmic reticulum (ER) stress response, which in turn activates an IRE1-JNK signaling cascade. nih.gov This suggests that cellular glutamine levels are monitored and can initiate stress-response pathways when they fall below a critical threshold. While direct tracing studies with L-Glutamine (Amide-15N+) are still emerging in this specific area, the established regulatory roles of glutamine on these kinase networks highlight the importance of its metabolism in cellular signaling.

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a master regulator of cell growth and proliferation, and its activity is highly sensitive to nutrient availability, including glutamine. nih.govnih.gov Glutamine metabolism plays a pivotal role in activating the mTORC1 complex, which in turn promotes protein synthesis, lipid synthesis, and inhibits autophagy. nih.gov

Studies utilizing 15N-labeled glutamine have been instrumental in elucidating the contribution of glutamine's nitrogen to the biosynthesis of molecules essential for cell proliferation. embopress.orgnih.gov For instance, in cancer cells expressing the oncogene K-Ras, metabolic flux analysis with [α-¹⁵N]glutamine has shown a significant increase in the labeling of nitrogen-containing metabolites, including amino acids and nucleotides. embopress.org This demonstrates the heightened reliance of transformed cells on glutamine as a nitrogen source for anabolic processes that fuel rapid growth. embopress.org

Research in intestinal porcine epithelial cells has shown that L-glutamine enhances enterocyte growth by activating the mTOR signaling pathway. researchgate.netnih.gov Specifically, the presence of glutamine increases the phosphorylation of key mTORC1 downstream targets, 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase (p70S6 kinase). researchgate.netnih.gov Furthermore, glutamine depletion has been shown to inhibit mTORC1 activity, leading to defects in cellular proliferation and cell cycle progression. nih.gov

Research Findings on L-Glutamine's Role in Growth and Proliferation Signaling
Cell Type/ModelKey FindingsSignaling Pathway ImplicatedIsotope Used
Mouse fibroblast and human carcinoma cell lines (with oncogenic K-Ras)Increased utilization of glutamine for anabolic synthesis, with 2-3 fold higher labeling in adenine (B156593) from glutamine-derived nitrogen in transformed cells. embopress.orgK-Ras signaling[α-¹⁵N]glutamine embopress.org
Intestinal porcine epithelial cells (IPEC-1)Glutamine stimulates enterocyte growth and increases phosphorylation of mTOR downstream targets 4E-BP1 and p70S6 kinase. researchgate.netnih.govmTOR signaling researchgate.netnih.govNot specified
Human breast cancer cell line (MDA-MB-231)Glutamine depletion inhibits mTORC1 activity and downregulates β-TrCP protein levels, leading to defects in cell proliferation and cell cycle progression. nih.govmTORC1/AMPK signaling nih.govNot specified

Role in Maintaining Cellular Homeostasis and Functional Integrity

L-glutamine is essential for maintaining cellular homeostasis, serving as a key substrate for energy production, redox balance, and the synthesis of macromolecules. thermofisher.com Its role is particularly critical in rapidly dividing cells and in cells under stress conditions.

L-glutamine is a standard and indispensable supplement in most mammalian cell culture media. sigmaaldrich.com It serves as a primary energy source, a precursor for nucleotide and amino acid synthesis, and is crucial for maintaining the integrity and viability of cells in vitro. thermofisher.com The instability of L-glutamine in liquid media, which can lead to the production of ammonia (B1221849), necessitates careful consideration in experimental design. thermofisher.com

The use of L-Glutamine (Amide-15N+) in cell culture models allows for precise tracking of the metabolic fate of the amide nitrogen, providing valuable data on its contribution to various cellular components. A study using (alpha-15N)glutamine in human hepatoma Hep G2 cells demonstrated the dynamic nature of glutamine metabolism. nih.gov Over a 144-hour period, the ¹⁵N label was traced as it was incorporated into other amino acids. nih.gov

Metabolic Fate of (alpha-15N)glutamine in Hep G2 Cells Over 144 Hours
Metabolite% of Total ¹⁵N Distribution¹⁵N Enrichment (%)
Alanine (B10760859)50% nih.gov44% nih.gov
Proline28% nih.gov41% nih.gov
Glutamate (B1630785)21% nih.govNot specified

These findings illustrate that the nitrogen from glutamine is readily transferred to other amino acids, highlighting its central role as a nitrogen donor for maintaining the intracellular amino acid pool and supporting protein synthesis, which are fundamental aspects of cellular homeostasis.

Intercellular and Inter-organ Metabolic Crosstalk Studies

In the central nervous system, a metabolic partnership exists between astrocytes and neurons, known as the glutamate-glutamine cycle. nih.govmdpi.com This cycle is essential for the recycling of the neurotransmitter glutamate. nih.govpnas.org Glutamate released by neurons into the synaptic cleft is taken up by surrounding astrocytes and converted to glutamine by the enzyme glutamine synthetase. pnas.org This glutamine is then transported back to the neurons, where it is converted back to glutamate by glutaminase (B10826351), thus replenishing the neurotransmitter pool. pnas.org

Studies using ¹⁵N-labeled compounds have been pivotal in quantifying the flux through this cycle. Research in cultured astrocytes using [2-¹⁵N]-glutamine has shown that these cells both synthesize and consume glutamine at nearly equal rates. nih.gov This indicates a dynamic turnover of glutamine within astrocytes. The study also revealed significant transfer of ¹⁵N from glutamine to other amino acids, such as alanine, demonstrating the role of astrocytes in amino acid metabolism. nih.gov

In vivo studies in the human brain using ¹³C and ¹⁵N NMR have further elucidated the rate of the glutamate-glutamine cycle. nih.govpnas.org These studies have shown that the rate of this cycle is a major metabolic flux in the brain, accounting for approximately 80% of glucose oxidation in the resting state. nih.gov This underscores the high metabolic activity associated with neurotransmitter recycling and the critical role of glutamine in this process.

Metabolic Flux Rates in the Human Brain
Metabolic FluxRate (μmol/min/g)
Total Tricarboxylic Acid (TCA) Cycle Rate0.77 ± 0.07 nih.gov
Glucose Oxidation Rate0.39 ± 0.04 nih.gov
Glutamate-Glutamine Cycle Rate0.32 ± 0.05 nih.gov

These findings, made possible by stable isotope tracing, highlight the indispensable role of the astrocyte-neuron glutamate-glutamine cycle in maintaining normal brain function and the central position of L-glutamine in this critical metabolic pathway.

Nitrogen Exchange Between Tissues

L-Glutamine is the most abundant amino acid in the bloodstream and serves as a primary vehicle for nitrogen transport between tissues. nih.govyoutube.com The use of isotopically labeled L-Glutamine (Amide-15N+) has been instrumental in elucidating the complex pathways of interorgan nitrogen exchange. This stable isotope tracer allows researchers to specifically track the fate of the amide nitrogen group of glutamine as it is transported and metabolized throughout the body.

Research utilizing L-Glutamine (Amide-15N+) in cultured human fibroblasts has demonstrated that the intracellular free glutamine pool is tightly regulated by extracellular availability. nih.gov In these studies, when fibroblasts were incubated in a medium containing 15N-labeled glutamine, the intracellular pool rapidly reached isotopic equilibrium, indicating a high rate of uptake and turnover. nih.gov The rate of glutamine uptake from the extracellular environment was found to account for approximately 90% of the total cellular glutamine turnover, highlighting the critical role of plasma glutamine in maintaining intracellular nitrogen balance. nih.gov

Time (minutes)Intracellular [15N]-Glutamine EnrichmentIntracellular [15N]-Glutamate Enrichment
20~80%<10%
240~80%~40%

This interactive table illustrates the rapid enrichment of the intracellular L-Glutamine pool compared to the L-Glutamate pool when fibroblasts are exposed to an external source of L-Glutamine (Amide-15N+), based on findings from stable isotope studies. nih.gov

In vivo studies in preclinical models provide further insight into systemic nitrogen exchange. When L-Glutamine (Amide-15N+) is infused, the labeled nitrogen can be traced into various nitrogen-containing metabolites in different tissues and in the blood. For instance, in models of clear cell renal cell carcinoma, the 15N label from the glutamine amide was incorporated into orotate, an intermediate in pyrimidine (B1678525) synthesis, within tumor tissues. biorxiv.org This demonstrates a direct pathway for the utilization of glutamine's amide nitrogen in nucleotide biosynthesis. Concurrently, the label also appeared in circulating citrulline, a urea (B33335) cycle intermediate primarily synthesized in the liver, indicating that ammonia released from glutamine metabolism in peripheral tissues is transported to the liver for detoxification. biorxiv.org These tracer studies reveal that tumors can actively take up circulating glutamine and use its amide nitrogen for local production of essential biomolecules, while also contributing to systemic nitrogen flow. biorxiv.org

MetaboliteLocation of 15N LabelingImplication for Nitrogen Exchange
OrotateHigh enrichment in tumor tissueDirect utilization of glutamine's amide nitrogen for local nucleotide synthesis within the tumor. biorxiv.org
CitrullineLabeled in both tumor and plasmaSuggests ammonia from glutamine metabolism enters circulation and is used by the liver for the urea cycle. biorxiv.org

This interactive table summarizes the findings from an in vivo study using L-Glutamine (Amide-15N+), showing how tracking the labeled nitrogen reveals distinct pathways of local utilization and systemic transport. biorxiv.org

L-Glutamine (Amide-15N+) in Adaptive Cellular Responses to Environmental Perturbations

Cells must constantly adapt to environmental stressors such as nutrient deprivation, oxidative stress, and thermal shifts. L-Glutamine plays a central role in these adaptive responses, and L-Glutamine (Amide-15N+) is a key tool for investigating the metabolic reprogramming that underpins cellular survival and function under stress.

One of the critical adaptive mechanisms is the expression of heat shock proteins (HSPs) to protect against cellular damage. nih.gov Research has shown that glutamine availability is directly linked to the cell's capacity to mount an effective heat shock response. In human lymphocytes, a reduction in glutamine concentration from physiological levels (0.5 mM) to pathological levels (0.125 mM) resulted in a significant impairment of HSP70 expression following heat stress. nih.gov This suggests that glutamine, or its downstream metabolites, is essential for the synthesis of these protective proteins. The use of L-Glutamine (Amide-15N+) allows for the precise tracing of this nitrogen into the amino acid pool used for the de novo synthesis of HSPs and other stress-response proteins.

L-Glutamine ConcentrationRelative HSP70 Level after Heat StressCellular Response
0.5 mM (Physiological)100%Normal Stress Response
0.125 mM (Pathological)60%Impaired Stress Response nih.gov
2.0 mM (High)~115%Minor Stimulatory Effect nih.gov

This interactive table demonstrates the dependency of the cellular stress response, measured by HSP70 protein levels, on the extracellular concentration of L-Glutamine. nih.gov

Furthermore, glutamine catabolism is vital for suppressing the integrated stress response (ISR), a central signaling pathway activated by various stressors, including amino acid deprivation. elifesciences.orgbiorxiv.org In metabolically demanding cells like photoreceptors, inhibiting glutamine catabolism leads to a deficiency in other amino acids, such as glutamate and aspartate, triggering the ISR and leading to a decrease in protein synthesis and eventual cell death. elifesciences.org Isotope tracing with L-Glutamine (Amide-15N+) can confirm that the amide nitrogen is a necessary precursor for the synthesis of these non-essential amino acids, thereby maintaining cellular homeostasis and preventing the activation of stress pathways. biorxiv.orgsigmaaldrich.com This highlights glutamine's role not just as a nitrogen donor for protein synthesis but also as a critical regulator of cellular stress signaling. During periods of glutamine starvation, cells may activate adaptive mechanisms, but these are often insufficient if the deficiency is severe, leading to decreased ATP levels and proliferation. nih.gov

Q & A

Q. What is the scientific rationale for using 15N isotopic labeling in L-glutamine studies?

L-Glutamine (amide-15N+) is a stable isotope-labeled compound that enables precise tracking of nitrogen metabolism in biological systems. The 15N label allows researchers to distinguish endogenous and exogenous glutamine pools, facilitating quantitative analysis of metabolic pathways such as the urea cycle, nucleotide synthesis, and amino acid transport. For example, in LC-MS-based metabolomics, 15N labeling improves signal specificity by reducing background noise from unlabeled isotopes, enabling accurate quantification of glutamine-derived metabolites (e.g., glutamate, ammonia) .

Q. What analytical techniques are most effective for detecting 15N-labeled L-glutamine in complex biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Optimized for high-resolution separation and quantification. Use reverse-phase columns (C18) with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to resolve glutamine from structural analogs. Tandem MS (MS/MS) in selected reaction monitoring (SRM) mode enhances specificity for 15N-labeled compounds .
  • Nuclear Magnetic Resonance (NMR): 15N-NMR provides structural elucidation of labeled metabolites but requires higher sample quantities (~mM concentrations) compared to LC-MS .
  • Isotope Ratio Mass Spectrometry (IRMS): Suitable for bulk nitrogen flux studies but lacks molecular specificity .

Q. How should researchers design cell culture experiments to account for L-glutamine (amide-15N+) stability?

L-Glutamine degrades spontaneously in aqueous media, forming pyroglutamate and ammonia. To mitigate this:

  • Optimize Media Composition: Use stable buffered media (pH 7.0–7.4) and avoid high temperatures (>4°C storage). Serum-free media reduce enzymatic degradation .
  • Timing: Refresh media every 24–48 hours to maintain isotopic integrity.
  • Validation: Quantify degradation products (e.g., via enzymatic assays or LC-MS) to confirm label stability .

Advanced Research Questions

Q. How can isotopic dilution techniques improve metabolic flux analysis (MFA) in 15N-labeled L-glutamine studies?

Isotopic dilution occurs when unlabeled metabolites dilute the 15N signal, complicating flux calculations. To address this:

  • Tracer Design: Use dual labeling (e.g., 13C/15N) to track multiple pathways simultaneously.
  • Compartmental Modeling: Apply computational tools (e.g., INCA, OpenFLUX) to distinguish intracellular vs. extracellular glutamine pools and correct for dilution effects .
  • Validation: Cross-validate flux results with 13C-glucose tracers to confirm pathway activity .

Q. What experimental strategies resolve contradictions in glutamine metabolism data across different cancer models?

Discrepancies often arise from variations in cell line-specific metabolic dependencies (e.g., Warburg effect vs. glutaminolysis). Methodological recommendations:

  • Context-Specific Tracer Studies: Compare isotopomer distributions in normoxic vs. hypoxic conditions to assess oxygen-dependent pathway usage.
  • Single-Cell Metabolomics: Use imaging mass spectrometry (e.g., MALDI-TOF) to resolve heterogeneity within tumor microenvironments .
  • Molecular Dynamics (MD) Simulations: Model glutamine transporter (e.g., ASCT2) dynamics to predict uptake efficiency under varying nutrient conditions .

Q. How can researchers validate the mechanistic role of L-glutamine (amide-15N+) in non-metabolic processes, such as corrosion inhibition?

L-Glutamine forms self-assembled monolayers (SAMs) on metal surfaces, inhibiting corrosion via adsorption. Experimental approaches include:

  • Electrochemical Impedance Spectroscopy (EIS): Measure charge-transfer resistance to quantify inhibition efficiency. For example, a 38-hour immersion in 0.5 M H2SO4 with L-glutamine achieved 84% corrosion protection on iron surfaces .
  • Quantum Chemical Calculations: Compute adsorption energies (e.g., DFT) to correlate molecular structure (e.g., amine group orientation) with inhibitory efficacy .
  • Surface Characterization: Use SEM/EDS to visualize SAM formation and elemental composition .

Q. What protocols ensure reproducibility in 15N-labeled L-glutamine studies across laboratories?

  • Standardized Metadata Reporting: Document isotopic purity (≥98% atom 15N), storage conditions (−20°C, desiccated), and batch-specific QC data (e.g., HPLC chromatograms) .
  • Interlaboratory Calibration: Share reference samples (e.g., 15N-glutamine spiked into cell lysates) to harmonize LC-MS/MS parameters .
  • Open Data Repositories: Deposit raw metabolomics datasets in platforms like MetaboLights to facilitate cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.